molecular formula C21H24ClNO2 B165183 6-(3,3-Diphenylpropyl)guvacine CAS No. 134420-91-0

6-(3,3-Diphenylpropyl)guvacine

Cat. No.: B165183
CAS No.: 134420-91-0
M. Wt: 357.9 g/mol
InChI Key: FCCLVOJEINBTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,3-Diphenylpropyl)guvacine is a research chemical based on the molecular scaffold of guvacine , a pyridine alkaloid naturally found in the Areca nut and a known inhibitor of gamma-aminobutyric acid (GABA) reuptake . Guvacine itself functions by binding selectively to presynaptic GABA transporters (GATs), thereby preventing the reuptake of the inhibitory neurotransmitter GABA into nerve terminals and potentially increasing its synaptic concentration . This mechanism is a target of interest for investigating the GABAergic system in neurological research . The 6-(3,3-diphenylpropyl) modification is a common strategy in medicinal chemistry to enhance the potency and selectivity of base inhibitor molecules like guvacine and nipecotic acid by adding a lipophilic side chain . A closely related compound, 6-[(3,3-diphenyl)propyl]guvacine, has been previously synthesized and confirmed as a potent GABA uptake inhibitor based on the established pharmacophore model . This suggests that this compound is primarily of interest for in vitro studies as a tool compound to probe GABA transport mechanisms and for the development of neuropharmacological research ligands . This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

134420-91-0

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H23NO2.ClH/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,19-20,22H,12-15H2,(H,23,24);1H

InChI Key

FCCLVOJEINBTBU-UHFFFAOYSA-N

SMILES

C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl

Synonyms

6-(3,3-diphenylpropyl)guvacine
6-DDPG

Origin of Product

United States

Modification of the Carboxylic Acid:the Carboxylic Acid Group Can Be Readily Converted into a Variety of Other Functional Groups.

Esterification: Reaction with different alcohols under acidic conditions or using coupling agents can produce a range of esters.

Amidation: Coupling with various primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) can yield a diverse set of amides.

Modification of the Secondary Amine:the Secondary Amine in the Tetrahydropyridine Ring is a Nucleophilic Center That Can Be Functionalized in Several Ways.

N-Alkylation: Introduction of various alkyl groups can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides can furnish a series of N-acyl derivatives.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be used to introduce aryl or heteroaryl substituents on the nitrogen atom.

Modification of the Diphenylpropyl Moiety:the Two Phenyl Rings on the Side Chain Provide Another Avenue for Derivatization.

Aromatic Substitution: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) can introduce substituents at the ortho, meta, or para positions of the phenyl rings. The resulting derivatives can then be further modified (e.g., reduction of a nitro group to an amine).

These derivatization strategies allow for a systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential at different positions on the molecule affect its biological activity.

Table 2: Potential Derivatization Strategies for Analog Generation

Table of Compounds

Molecular Pharmacology and Mechanism of Action of 6 3,3 Diphenylpropyl Guvacine

Quantitative Assessment of GABA Transporter Inhibition

The inhibitory effect of 6-(3,3-Diphenylpropyl)guvacine on GABA transporters has been quantified through various in vitro studies, establishing its high potency.

Research has demonstrated that this compound is a highly potent GABA uptake inhibitor. In vitro assays using rat brain synaptosomes have determined its half-maximal inhibitory concentration (IC50) to be 0.1 µM. researchgate.netresearchgate.netresearchgate.netresearchgate.net This level of potency is comparable to some of the most effective GABA uptake inhibitors known. researchgate.netresearchgate.net The development of such potent derivatives often involves modifying parent compounds like guvacine (B1672442) to enhance their affinity for the transporter. nih.gov The addition of a lipophilic N-substituted moiety, in this case, the 3,3-diphenylpropyl group, to the guvacine structure significantly improves in vitro activity compared to the parent amino acid. frontiersin.org

In Vitro Potency of GABA Transporter Inhibitors
CompoundPreparationIC50 Value (µM)Reference
This compoundRat Brain Synaptosomes0.1 researchgate.netresearchgate.net
Guvacine (parent compound)Rat GAT-1 (cloned)39 medchemexpress.comchemsrc.com

The mammalian central nervous system expresses four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1). nih.govfrontiersin.orgnih.gov These subtypes have distinct distributions and physiological roles. nih.gov GAT1 is the most abundant subtype in the brain and is primarily located on presynaptic neurons. nih.govresearchgate.net

While this compound is established as a potent GAT inhibitor, a detailed selectivity profile quantifying its specific IC50 or Ki values across all four transporter subtypes is not extensively documented in published research. However, the development strategy of adding large lipophilic N-substituents to guvacine or nipecotic acid is a well-established approach for creating potent and selective GAT1 inhibitors. nih.govnih.gov This suggests that this compound likely functions as a GAT1-preferring inhibitor.

For context, the parent compound, guvacine, demonstrates modest selectivity with varying affinities for the different transporter subtypes.

Selectivity Profile of Guvacine
Transporter SubtypeSpeciesIC50 Value (µM)Reference
GAT-1Human14 chemsrc.comchemsrc.com
GAT-1Rat39 medchemexpress.comchemsrc.comchemsrc.com
GAT-2Rat58 medchemexpress.comchemsrc.comchemsrc.com
GAT-3Human119 chemsrc.comchemsrc.com
GAT-3Rat378 medchemexpress.comchemsrc.comchemsrc.com
BGT-1Human1870 chemsrc.comchemsrc.com

Characterization of Binding Interactions with GABA Transporters

Understanding how this compound interacts with the GABA transporter is crucial for elucidating its mechanism of inhibition.

The affinity of a compound for its target is typically determined through ligand-binding assays, which measure the interaction between a radiolabeled ligand and a receptor or transporter. nih.govwikipedia.org In the context of GABA transporters, these assays are used to determine key parameters like the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). nih.gov The high potency of this compound, reflected in its low micromolar IC50 value, was determined using in vitro GABA uptake assays, a functional variation of binding assays that measures the inhibition of radiolabeled GABA transport into synaptosomes or cells expressing cloned transporters. researchgate.netwikipedia.org

A key distinction among transporter inhibitors is whether they act as substrates (are transported by the carrier) or as non-substrate inhibitors (block the transporter without being transported). The parent compound, guvacine, is known to be a substrate for GABA transporters. nih.govfrontiersin.org However, a primary strategy in developing more effective GAT inhibitors has been to modify substrate molecules like guvacine to create non-substrate blockers. nih.gov Attaching large, lipophilic moieties, such as the 3,3-diphenylpropyl group, to the guvacine scaffold is a deliberate design choice to prevent the compound from being transported. nih.govfrontiersin.org This structural modification results in an inhibitor that binds to the transporter, likely at the extracellular surface, and blocks the conformational changes necessary for GABA translocation, rather than being transported into the cell itself.

High-Resolution Molecular Modeling and Docking Studies

Computational techniques have been instrumental in the design and understanding of GABA transporter inhibitors. A pharmacophore model for GABA-uptake inhibitors was developed based on the structural features of known active compounds. researchgate.netdrugdesign.org This model identified several key elements required for high-potency inhibition: a basic amino group, conformational flexibility in a spacer-arm, and lipophilic aromatic moieties. researchgate.net

The compound this compound was specifically synthesized to validate this pharmacophore model, and its high in vitro potency confirmed the model's predictive power. researchgate.netresearchgate.netdrugdesign.org The structure of this compound fits the model well, with the guvacine portion providing the amino acid "head" and the diphenylpropyl group serving as the lipophilic "tail". researchgate.net Molecular docking studies on related GAT1 inhibitors, such as tiagabine (B1662831), suggest that the piperidine (B6355638) ring (analogous to the guvacine core) interacts with the primary binding site (S1), while the lipophilic tail extends into the extracellular vestibule of the transporter, effectively locking it in an outward-open state and preventing substrate transport. frontiersin.orgfrontiersin.org

Computational Elucidation of Binding Pockets and Residue Interactions

The interaction of this compound with the GABA transporter 1 (GAT1) is understood through computational models that illuminate the architecture of the transporter's binding site. GAT1, a member of the Solute Carrier 6 (SLC6) family, possesses a central binding site for its substrate, GABA, and competitive inhibitors. nih.govnih.gov This binding pocket is formed by several transmembrane (TM) helices, primarily TM1, TM3, TM6, and TM8, which create a cavity deep within the protein structure. nih.govfrontiersin.org

Computational docking and mutagenesis studies on GAT1 have identified key amino acid residues that are critical for ligand recognition and binding. nih.gov The binding of the core amino acid moiety, shared by GABA and guvacine, involves interactions with specific residues. For instance, the carboxylate group of the ligand is thought to form an ionic bond with a positively charged residue in the binding site, while the protonated amine interacts with other polar residues. semanticscholar.org Studies on various GAT1 inhibitors have highlighted the importance of residues such as Tyrosine 60 (Y60), Leucine (B10760876) 136 (L136), Glycine 297 (G297), and Threonine 400 (T400) in the binding of both GABA and nipecotic acid derivatives. nih.govfrontiersin.org

The lipophilic 3,3-diphenylpropyl substituent of this compound is crucial for its high potency and is believed to interact with a hydrophobic pocket adjacent to the primary substrate binding site. collectionscanada.gc.ca This pocket is thought to be formed by hydrophobic residues from the surrounding transmembrane helices. The interaction of the dual phenyl rings within this lipophilic region significantly enhances the binding affinity compared to the unsubstituted guvacine. Pharmacophore models established for GAT1 inhibitors suggest that a key structural feature for high-affinity binding is the presence of a large hydrophobic or aromatic moiety separated by a specific distance from the protonated nitrogen atom of the amino acid core. frontiersin.org The structure of this compound fits this model well, with its diphenylpropyl tail extending into this hydrophobic accessory site, while the guvacine head anchors in the central substrate binding site. researchgate.net

Table 1: Key Residues in GAT1 Binding Site Implicated in Ligand Interaction

ResidueLocationPutative InteractionReference
Tyrosine (Y60)TM1Hydrogen bonding with ligand's amine/carboxyl group nih.govfrontiersin.org
Arginine (R69)TM1Crucial for Cl⁻ ion binding, which stabilizes inhibitor binding nih.gov
Leucine (L136)TM3Part of the hydrophobic binding pocket nih.govfrontiersin.org
Tyrosine (Y296)TM6Interaction with GABA nih.gov
Glycine (G297)TM6Hydrogen bonding with ligand's amine group nih.govfrontiersin.org
Threonine (T400)TM8Interaction with the ligand's core structure nih.govfrontiersin.org

Conformational Analysis of Compound-Transporter Complexes

Conformational analysis provides insight into the three-dimensional arrangement of the this compound molecule when it is bound to the GAT1 transporter. This analysis is critical for understanding the precise orientation that facilitates high-affinity inhibition. The compound itself is a derivative of guvacine, which is a conformationally restricted analogue of GABA. researchgate.net Guvacine's structure mimics a "folded" conformation of GABA, a shape that is preferentially recognized by GABA transporters over GABA receptors. researchgate.net

When this compound docks into GAT1, the guvacine portion is believed to adopt a conformation similar to that of GABA in the substrate binding site. frontiersin.org The tetrahydropyridine (B1245486) ring of guvacine maintains a specific geometry that allows its carboxylate and amino groups to align with the corresponding interaction points within the transporter's central binding pocket. semanticscholar.orgresearchgate.net

The flexibility and conformation of the N-substituted 3,3-diphenylpropyl chain are of significant interest. Theoretical calculations on similar N-substituted β-amino acid analogues reveal a considerable degree of flexibility in the lipophilic chain. collectionscanada.gc.ca A molecular dynamics simulation performed on N-(3,3-diphenylpropyl)-3-aminopropionic acid, a structurally related compound, demonstrated this flexibility. collectionscanada.gc.ca This suggests that the diphenylpropyl group of this compound can adopt multiple low-energy conformations. This flexibility allows the lipophilic tail to optimally fit within the hydrophobic accessory binding pocket of the transporter. collectionscanada.gc.ca The final bound conformation represents a balance between the anchoring of the rigid guvacine core and the adaptable positioning of the flexible diphenylpropyl tail to maximize hydrophobic interactions. collectionscanada.gc.ca Computational models of the GAT1 binding site suggest the presence of a mobile lipophilic pocket that can accommodate such flexible side chains. collectionscanada.gc.ca

Molecular Dynamics Simulations to Understand Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time, providing a dynamic view of the compound-transporter complex. nih.govresearchgate.net For GAT1 inhibitors like this compound, MD simulations are employed to assess the stability of the predicted binding pose obtained from molecular docking studies. researchgate.net These simulations place the docked complex in a simulated physiological environment, including a lipid bilayer and aqueous solution, to observe how the interactions evolve. nih.gov

The primary goal of MD simulations in this context is to confirm that the inhibitor remains stably bound within the active site of the transporter. researchgate.net Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are calculated to measure fluctuations and conformational changes. A low and stable RMSD value over the course of the simulation (typically nanoseconds in scale) indicates a stable binding complex. researchgate.net

Although specific MD simulation studies exclusively focused on this compound are not extensively reported in the literature, this method has been applied to the broader class of GAT1 inhibitors. nih.govfrontiersin.org For instance, MD simulations have been used to analyze the binding of tiagabine and other nipecotic acid derivatives to GAT1. frontiersin.org These studies help to refine the understanding of the binding mechanism, suggesting that large inhibitors likely bind when the transporter is in an outward-open conformation. frontiersin.org Subsequent simulations can then track the conformational changes of the transporter upon binding. By calculating the binding free energy over the simulation trajectory, researchers can also quantitatively estimate the strength of the interaction, further validating the inhibitor's potency. nih.gov

Preclinical Functional Characterization in in Vitro and in Vivo Systems

Cellular and Synaptosomal Studies of GABA Uptake Inhibition

The primary mechanism of action identified for 6-(3,3-Diphenylpropyl)guvacine is the inhibition of γ-aminobutyric acid (GABA) uptake. This has been demonstrated in various in vitro preparations, including isolated nerve terminals (synaptosomes) and cultured cells.

Effects on [3H]GABA Uptake in Brain Tissue Fractions

Studies utilizing radiolabeled GABA ([3H]GABA) in brain tissue fractions have been instrumental in quantifying the inhibitory potency of this compound. Research has shown that this compound is a potent inhibitor of GABA uptake. For instance, this compound demonstrated an in vitro IC50 of 0.1 microM, a value comparable to some of the most effective GABA uptake inhibitors known. researchgate.net The lipophilic diphenylpropyl moiety of the molecule is thought to contribute significantly to this high affinity. The parent compound, guvacine (B1672442), is a known GABA uptake inhibitor, though with lower potency than its diphenylpropyl derivative. medchemexpress.comchemsrc.comnih.gov

CompoundIn Vitro IC50 for GABA Uptake
This compound 0.1 µM researchgate.net
Guvacine8 ± 1 µM (rat cerebral cortex) medchemexpress.comchemsrc.com

This table presents the half-maximal inhibitory concentration (IC50) of this compound and its parent compound, guvacine, on GABA uptake in vitro.

Impact on Extracellular GABA Levels in Cellular Models

By blocking the reuptake of GABA from the synaptic cleft, this compound effectively increases the extracellular concentration of this neurotransmitter. researchgate.netdrugdesign.orgdrugbank.com This elevation of ambient GABA levels enhances the activation of GABA receptors, thereby potentiating inhibitory neurotransmission. scielo.org.mxnih.gov The design of this compound was based on a pharmacophore model established for GABA uptake inhibitors, which predicted its efficacy. drugdesign.org

Assessment of Functional Selectivity in Biological Assays

Absence of Significant Affinity for GABA Receptors (GABA-A, GABA-B)

Experimental evidence indicates that this compound exhibits functional selectivity by primarily targeting GABA transporters without significantly interacting with GABA receptors. Studies on its parent compound, guvacine, have shown that it does not have a significant affinity for GABA-A or GABA-B receptors. drugbank.com While direct binding data for this compound at these receptors is not extensively detailed in the provided search results, the focus of its characterization has been on its potent and selective inhibition of GABA uptake. researchgate.net This selectivity is a desirable characteristic, as direct receptor agonism could lead to a different and potentially more complex pharmacological profile. nih.govwikipedia.org

Differential Effects on Other Neurotransmitter Systems

The current body of research on this compound has predominantly centered on its effects on the GABAergic system. researchgate.net While comprehensive screening against a wide array of other neurotransmitter systems is a standard part of preclinical drug development, specific data on the differential effects of this compound on systems such as the glutamatergic, cholinergic, or monoaminergic pathways were not prominently featured in the provided search results. The principle of neurochemical interaction suggests that altering one system can indirectly influence others. nih.gov However, the direct, primary mechanism of this compound is understood to be the inhibition of GABA uptake.

In Vivo Investigations of GABAergic Neurotransmission Modulation in Animal Models

The in vitro findings for this compound have been extended to in vivo animal models to assess its ability to modulate GABAergic neurotransmission in a whole-organism context. The design of GABA uptake inhibitors like this compound often aims to enhance GABAergic inhibitory control in the central nervous system. frontiersin.orgscielo.org.mx While specific in vivo studies detailing the direct measurement of GABAergic tone following the administration of this compound are not extensively covered in the search results, the potent in vitro activity suggests a high potential for modulating GABAergic pathways in vivo. researchgate.net

Pharmacological Activity in Rodent Models of Neuropsychiatric Relevance

The primary mechanism of action for this compound is the inhibition of GABA transporters (GATs). drugdesign.org GATs are crucial for terminating GABAergic neurotransmission by removing the neurotransmitter GABA from the synaptic cleft. researchgate.netnih.gov Inhibition of these transporters is a recognized strategy for enhancing GABAergic tone, which has therapeutic potential for various neuropsychiatric disorders, including epilepsy, anxiety, and schizophrenia. nih.govdrugdesign.orgresearchgate.net

This compound was developed based on pharmacophore models of GABA-uptake inhibitors. drugdesign.org These models identified the necessity of a lipophilic moiety, such as the 3,3-diphenylpropyl group, to improve the binding affinity and potency of the parent compound, guvacine. nih.gov

In Vitro Activity

In laboratory assays, this compound has demonstrated significant potency as a GABA uptake inhibitor. Studies have reported its high affinity and inhibitory concentration, placing it among the more potent GAT inhibitors known in an in vitro context. researchgate.netresearchgate.net

CompoundIn Vitro AssayIC50
This compoundGABA-uptake inhibition0.1 µM
Data sourced from scientific literature. researchgate.netresearchgate.net

In Vivo Findings

Despite its promising in vitro profile, research has consistently indicated that this compound lacks significant in vivo activity when administered peripherally at physiological pH. nih.govfrontiersin.orgfrontiersin.org This discrepancy is often attributed to poor bioavailability or inability to effectively cross the blood-brain barrier, a common challenge for derivatives of nipecotic acid and guvacine. nih.govresearchgate.net The zwitterionic nature of the core structure at physiological pH can limit its ability to penetrate the central nervous system. nih.gov

Consequently, there is a notable absence of published studies detailing the pharmacological activity of this compound in rodent models for neuropsychiatric conditions such as anxiety, depression, or psychosis. Its lack of efficacy in vivo has precluded further investigation in this area. nih.govfrontiersin.org

Electrophysiological Correlates of Enhanced GABAergic Tone

The functional consequence of inhibiting GABA transporters is an increase in the extracellular concentration of GABA. nih.gov This elevation enhances the activity of GABA receptors, leading to measurable changes in neuronal electrical properties. The primary electrophysiological correlate of GAT inhibition is the potentiation of a persistent, low-level GABAergic current known as tonic inhibition. oup.combiorxiv.org

Tonic inhibition is mediated by extrasynaptic GABA-A receptors, which are activated by ambient GABA in the extracellular space. oup.com By blocking GABA reuptake, GAT inhibitors like this compound would be expected to increase this ambient GABA, thereby augmenting the tonic inhibitory current. nih.govbiorxiv.org This would result in a steady hyperpolarization or shunting inhibition of the neuron, making it less likely to fire action potentials in response to excitatory stimuli. This mechanism is believed to underlie the anticonvulsant and anxiolytic effects of other GAT inhibitors. frontiersin.org

However, specific electrophysiological studies characterizing the effects of this compound on neuronal activity, either in vitro or in vivo, are not available in the published literature. This is a direct consequence of the compound's documented lack of in vivo activity, which has limited further preclinical development and detailed functional characterization. nih.govfrontiersin.orgfrontiersin.org

Advanced Structure Activity Relationship and Compound Optimization

Detailed Analysis of Structural Determinants for Potency and Selectivity

The potency and selectivity of guvacine (B1672442) derivatives are intricately linked to the specific structural features of the molecule, particularly the nature of the substituent at the 6-position of the guvacine core. The introduction of lipophilic side chains to the nitrogen atom of guvacine has been a key strategy to enhance potency and facilitate penetration of the blood-brain barrier. acs.orgnih.gov

A crucial element for high-affinity binding is the presence of a diaryl motif within the lipophilic side chain. The compound 6-(3,3-Diphenylpropyl)guvacine exemplifies this, exhibiting good GABA-uptake inhibition activities. drugdesign.org The two phenyl rings are positioned at specific distances from the core functional groups: the first phenyl ring is approximately 9.5 Å from the acidic center and 6.0 Å from the amino group, while the second is about 10.5 Å from the acidic center and 6.5 Å from the amine. drugdesign.org This spatial arrangement appears to be optimal for interaction with the GAT1 transporter.

Further SAR studies on related guvacine and nipecotic acid derivatives have revealed several key determinants:

Lipophilic Moiety: The size and nature of the lipophilic group are critical. While the 3,3-diphenylpropyl group confers high potency, modifications such as replacing it with a 4,4-diphenyl-3-butenyl group can impact in vivo activity. frontiersin.orgfrontiersin.org For instance, the N-(4,4-diphenyl-3-butenyl) derivative of guvacine, SKF 100330A, demonstrated anticonvulsant action. core.ac.uk

Linker Region: The linker connecting the guvacine nitrogen to the lipophilic moiety influences conformational flexibility and optimal positioning within the binding site. A four-carbon atom allenyl spacer has also been explored in connecting the guvacine head to an aromatic residue. researchgate.net

Guvacine Core: The tetrahydropyridine (B1245486) ring of guvacine serves as a conformationally restricted GABA mimetic. acs.org The amine and carboxylic acid functionalities are essential for binding to the GABA binding site of GATs. nih.gov

Systematic modifications of these structural elements in a large number of derivatives have provided a rich dataset for constructing detailed structure-activity relationships. acs.org

Computational Structure-Activity Relationship (CSAR) and Quantitative Structure-Activity Relationship (QSAR)

Computational methods have become indispensable tools for elucidating the complex relationships between the chemical structure of guvacine analogues and their biological activity.

Predictive Modeling for Novel Analogues

Predictive modeling, employing QSAR and pharmacophore approaches, has been instrumental in guiding the design of new guvacine derivatives. A pharmacophore model for GABA-uptake inhibitors was established based on existing SAR data and molecular modeling. researchgate.netresearchgate.net This model successfully predicted the high in vitro activity of this compound, which had an IC50 of 0.1 microM. researchgate.netresearchgate.netresearchgate.net

QSAR studies involve identifying molecular descriptors that correlate with biological activity. nih.gov For GAT inhibitors, these descriptors can include steric and electronic properties, which are used to build mathematical models capable of predicting the activity of untested analogues. nih.govmdpi.com For instance, 3D-QSAR models for N-diarylalkenyl-piperidinecarboxylic acid analogs suggested that substitution with bulky groups on the aryl rings could enhance GAT1 inhibitory activity. frontiersin.org

Integration of In Silico and Experimental SAR Data

The most effective approach to compound optimization involves a synergistic integration of computational (in silico) and experimental SAR data. nih.gov Experimental testing of synthesized compounds provides the crucial data needed to build and validate computational models. acs.org These models, in turn, can then be used to prioritize the synthesis of new analogues with a higher probability of desired activity, thus making the drug discovery process more efficient.

Homology modeling of GAT1, often using the leucine (B10760876) transporter (LeuT) as a template, combined with docking studies of guvacine derivatives, has provided insights into the putative binding modes. acs.orgfrontiersin.org These computational studies help to rationalize the observed SAR data at a molecular level. For example, docking studies can reveal key interactions between the ligand and specific amino acid residues in the transporter's binding pocket. acs.org Molecular dynamics simulations can further refine these binding hypotheses by assessing the stability of the ligand-protein complex over time. researchgate.net

Design of Next-Generation Guvacine Analogues

The insights gained from SAR and computational studies are paving the way for the design of next-generation guvacine analogues with improved pharmacological profiles.

Exploration of Scaffold Modifications Beyond Position 6

While substitution at the nitrogen atom (position 1) has been the primary focus, future design strategies could explore modifications at other positions of the guvacine scaffold. Research into related heterocyclic compounds has shown that even minor changes to the core structure can significantly impact potency and selectivity. uni-muenchen.deresearchgate.net For example, the development of tricyclic analogs of nipecotic acid and guvacine, where the diaryl groups were replaced with tricyclic moieties, has been explored, although this particular modification led to a decrease in potency for most compounds. nih.gov

Strategies for Improving Pharmacological Profiles

The primary goals for next-generation analogues include enhancing selectivity for specific GAT subtypes and improving pharmacokinetic properties.

Improving Selectivity: Achieving selectivity for GAT-2, GAT-3, or BGT-1 over GAT-1 is a significant challenge. Computational approaches can aid in identifying subtle structural differences between the binding sites of the GAT subtypes, which can then be exploited in the design of selective inhibitors. researchgate.net

Enhancing Pharmacokinetics: While the addition of lipophilic groups improves brain penetration, it can also lead to other issues. Future strategies may focus on fine-tuning the physicochemical properties to achieve an optimal balance of potency, selectivity, and drug-like properties. researchgate.net This includes optimizing lipophilicity and metabolic stability.

The continued application of an integrated approach, combining organic synthesis, pharmacological testing, and computational modeling, holds the key to developing novel guvacine-based compounds with superior therapeutic potential. researchgate.netresearchgate.net

Stereochemical Considerations in Analog Design

The design and synthesis of analogs based on the this compound scaffold must take into account critical stereochemical factors that significantly influence biological activity and transporter selectivity. The introduction of the 3,3-diphenylpropyl substituent at the C6 position of the guvacine ring renders this carbon a stereogenic center. Consequently, this compound exists as a pair of enantiomers: the (R)- and (S)-isomers. While the original development of this compound focused on the racemate, subsequent research on related GABA transporter (GAT) inhibitors has underscored the profound importance of isolating and evaluating individual stereoisomers. researchgate.netnih.gov

The principles of stereoselectivity are well-documented for structurally analogous GAT inhibitors, particularly those derived from nipecotic acid, which shares the piperidine (B6355638) core with guvacine. Extensive studies have revealed that the biological activity of these inhibitors is often highly dependent on the absolute configuration of the chiral centers within the molecule. For inhibitors targeting the GAT1 transporter, the activity predominantly resides in the (R)-enantiomer. nih.govuni-muenchen.de Conversely, for inhibitors targeting the GAT4 subtype, the (S)-enantiomer has been found to be the more potent isomer. uni-muenchen.de

This stereochemical differentiation is a critical consideration in the design of new analogs. A single enantiomer may offer significantly higher potency and a more desirable selectivity profile compared to the racemic mixture. For example, in a series of N-substituted nipecotic acid derivatives, the (R)-isomers consistently showed higher affinity for the murine GAT1 (mGAT1) transporter. A similar trend was observed for GAT1 activity in analogs of exo-THPO, a bioisostere of the guvacine core, where the inhibitory effect was found to reside primarily in the (R)-enantiomer. researchgate.net

These findings strongly suggest that the two enantiomers of this compound would exhibit different pharmacological profiles. The rational design of future analogs would, therefore, benefit immensely from asymmetric synthesis strategies that allow for the selective production of either the (R)- or (S)-enantiomer. escholarship.org This approach enables a more precise evaluation of structure-activity relationships, potentially leading to the development of inhibitors with enhanced potency and selectivity for a specific GABA transporter subtype.

The following table illustrates the importance of stereochemistry by comparing the inhibitory potencies of enantiomers of a related nipecotic acid analog at different murine GABA transporter subtypes.

Table 1: Inhibitory Potency (pIC50) of Nipecotic Acid Analog Enantiomers at Murine GAT Subtypes

Compound / IsomermGAT1mGAT2mGAT3mGAT4
(S)-SNAP-5114 5.094.915.376.08
(R)-SNAP-5114 6.095.105.565.23
Data sourced from studies on N-substituted nipecotic acid derivatives, which are structural analogs of substituted guvacine. researchgate.netuni-muenchen.de

The data clearly demonstrates that the (R)-enantiomer is approximately 10-fold more potent at mGAT1 than the (S)-enantiomer, while the (S)-enantiomer is roughly 7-fold more potent at mGAT4. This highlights that stereochemistry is not only a determinant of potency but also a key factor in achieving transporter selectivity. Therefore, the stereochemical configuration at the C6 position is a crucial element to consider in the optimization of this compound analogs for specific therapeutic targets.

Broader Research Implications and Future Trajectories

Potential for Developing Novel Chemical Probes for GABA Transporter Biology

The development of selective and potent inhibitors of GABA transporters is crucial for understanding the distinct physiological roles of each transporter subtype (GAT1, GAT2, GAT3, and BGT1). These transporters are responsible for clearing GABA from the synaptic cleft, thereby regulating the duration and intensity of inhibitory neurotransmission. tandfonline.comnih.gov Dysregulation of this process has been implicated in various neurological and psychiatric disorders. tandfonline.com

Compounds with a guvacine (B1672442) scaffold are foundational in the design of GAT inhibitors. nih.gov The addition of a lipophilic side chain, such as the 3,3-diphenylpropyl group, is a key strategy in medicinal chemistry to increase potency and selectivity, particularly for the GAT1 subtype. nih.gov Therefore, 6-(3,3-Diphenylpropyl)guvacine represents a logical, albeit underexplored, candidate for a novel chemical probe.

A well-designed chemical probe should possess high affinity and selectivity for its target. The development of such probes for GABA transporters would allow researchers to:

Dissect the specific functions of each GAT subtype in different brain regions and disease states.

Visualize the location and density of GABA transporters in the brain using techniques like positron emission tomography (PET), provided a suitable radiolabeled version of the probe is developed. nih.gov

Investigate the therapeutic potential of targeting specific GAT subtypes for conditions such as epilepsy, anxiety, and other neurological disorders. tandfonline.com

The structural characteristics of this compound make it an intriguing subject for future research to determine its affinity and selectivity profile across the different GABA transporter subtypes.

Interdisciplinary Approaches in Neuropharmacology and Medicinal Chemistry

The journey from a lead compound like guvacine to a highly selective and potent modulator like the hypothetical this compound requires a deeply integrated, interdisciplinary approach. This involves a synergistic collaboration between several scientific disciplines:

Medicinal Chemistry: Focuses on the rational design and synthesis of novel molecules. This includes modifying the core structure of guvacine to optimize its interaction with the binding pocket of the target GABA transporter. The synthesis of derivatives with varying lipophilic side chains is a central aspect of this work. nih.gov

Neuropharmacology: This field is essential for characterizing the biological activity of newly synthesized compounds. It involves in vitro assays to determine the potency and selectivity of the compounds on different GAT subtypes and in vivo studies to assess their effects on brain chemistry and behavior in animal models. tandfonline.com

Computational Chemistry and Molecular Modeling: These techniques provide invaluable insights into the structure-activity relationships (SAR) of GAT inhibitors. By creating computational models of the transporters, researchers can predict how different chemical modifications will affect the binding affinity and selectivity of a compound, thereby guiding the efforts of medicinal chemists.

Structural Biology: Elucidating the high-resolution crystal structures of GABA transporters in complex with inhibitors is a major goal in the field. These structures provide a detailed map of the binding site, allowing for the design of more specific and effective drugs. embopress.org

The development of future GABA transporter modulators will increasingly rely on the seamless integration of these disciplines to accelerate the discovery of new therapeutic agents.

Emerging Areas of Investigation for GABA Transporter Modulators

The field of GABA transporter research is continuously evolving, with several exciting new avenues of investigation emerging:

Targeting Glial GABA Transporters: While much of the initial focus was on neuronal GAT1, there is growing interest in the roles of glial GABA transporters, such as GAT2 and GAT3, in regulating extrasynaptic GABA levels and tonic inhibition. frontiersin.org Modulators that selectively target these glial transporters could offer new therapeutic strategies with potentially different side-effect profiles compared to GAT1-selective inhibitors. tandfonline.com

Allosteric Modulation: The development of allosteric modulators, which bind to a site on the transporter distinct from the GABA binding site, represents a novel approach. These modulators could offer more subtle ways to regulate transporter function, potentially leading to safer and more effective treatments.

Multimodal Ligands: There is an emerging trend in drug discovery to design single molecules that can interact with multiple targets. A multimodal ligand might, for instance, inhibit a GABA transporter while also modulating a GABA receptor or another neurotransmitter system. tandfonline.com This approach could be particularly beneficial for complex multifactorial neurological disorders. tandfonline.com

Development of Subtype-Selective Inhibitors: A significant ongoing challenge and area of active research is the development of inhibitors that are highly selective for GAT2, GAT3, and BGT1. Such compounds are essential tools for elucidating the specific physiological roles of these transporter subtypes and for validating them as potential drug targets. acs.org

The hypothetical compound this compound, with its guvacine core and bulky lipophilic substituent, fits within the established paradigm of GAT1 inhibitor design. Future research into this and similar molecules will likely contribute to these emerging areas, potentially leading to the development of novel therapeutics for a range of neurological and psychiatric conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.